Landiolol hydrochloride, (2R,4S)-

Catalog No.
S13287881
CAS No.
1253907-85-5
M.F
C25H40ClN3O8
M. Wt
546.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Landiolol hydrochloride, (2R,4S)-

CAS Number

1253907-85-5

Product Name

Landiolol hydrochloride, (2R,4S)-

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride

Molecular Formula

C25H40ClN3O8

Molecular Weight

546.1 g/mol

InChI

InChI=1S/C25H39N3O8.ClH/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28;/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31);1H/t20-,22-;/m1./s1

InChI Key

DLPGJHSONYLBKP-BNBNXSKYSA-N

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C.Cl

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C.Cl

Landiolol hydrochloride, chemically known as (2R,4S)-N-[(2-aminoethyl)(4-morpholinyl)carbonyl]-(2R,4S)-4-(2,3-epoxypropyl)phenyl propanamide hydrochloride, is an ultra-short-acting β1-selective adrenergic antagonist. It is primarily used in clinical settings to manage tachycardia and hypertension due to its rapid onset and short duration of action. The compound is characterized by its high cardio-selectivity, which allows it to effectively decrease heart rate with minimal impact on blood pressure or myocardial contractility .

Landiolol hydrochloride undergoes hydrolysis in the body, primarily mediated by carboxylesterases and pseudocholinesterases. This reaction results in the formation of inactive metabolites, which are then further processed through beta-oxidation. The elimination half-life of landiolol is approximately 3 to 4 minutes, making it one of the fastest-acting beta-blockers available .

The primary reactions involved in its synthesis include:

  • Formation of the amide bond: The reaction between N-phenoxycarbonyl morpholine and ethylenediamine forms the key intermediate.
  • Hydrochloride salt formation: The addition of hydrochloric acid to the base product leads to the formation of landiolol hydrochloride .

Landiolol exhibits a high degree of selectivity for β1-adrenoceptors over β2-adrenoceptors, with a selectivity ratio of approximately 255:1. This unique characteristic allows it to effectively inhibit the positive chronotropic effects of catecholamines like adrenaline without significantly affecting peripheral vascular resistance or causing hypotension. It acts quickly to control heart rate and has been shown to have cardioprotective effects during ischemia .

The synthesis of landiolol hydrochloride can be achieved through several methods:

  • Phase Transfer Catalysis: A method that utilizes inexpensive raw materials and simplifies the purification process. This approach improves yield and reduces environmental impact by avoiding column chromatography .
  • Intermediate Formation: The synthesis involves creating intermediates such as N-(2-aminoethyl)-4-morpholine formamide oxalate, which are then converted into landiolol through subsequent reactions involving pH adjustments and crystallization .
  • Recrystallization Techniques: Employing solvents like ethanol or methanol for recrystallization enhances purity levels significantly, yielding high-quality landiolol hydrochloride suitable for pharmaceutical applications .

Landiolol is primarily used in medical settings for:

  • Management of Tachycardia: Its rapid onset makes it ideal for acute situations where immediate heart rate control is necessary.
  • Anesthesia: It is often used during surgeries to manage hemodynamic stability.
  • Cardioprotection: Studies suggest that landiolol may offer protective benefits during cardiac events due to its rapid action and selectivity .

Interaction studies have shown that landiolol does not exhibit significant pharmacochaperoning activity, unlike some other beta-blockers. This means that it does not induce a rebound effect upon discontinuation, making it safer for short-term use in critical care settings. Additionally, its metabolic pathway through hydrolysis minimizes the risk of drug accumulation and adverse effects associated with prolonged use .

Landiolol shares similarities with other beta-blockers but stands out due to its unique pharmacokinetic profile. Here’s a comparison with some similar compounds:

CompoundMax Elimination Half-Life (min)Cardio-selectivity (β1/β2)Metabolism
Landiolol4255Pseudocholinesterases
Esmolol930Ery-esterases
Metoprolol4203Cytochrome P450

Similar Compounds

  • Esmolol: Another ultra-short-acting beta-blocker but with a longer half-life and lower selectivity.
  • Metoprolol: A widely used beta-blocker with a longer elimination half-life and less cardio-selectivity compared to landiolol.

Landiolol's rapid action and high selectivity make it particularly suited for acute medical situations where immediate intervention is crucial, distinguishing it from other beta-blockers in clinical practice .

The enantioselective synthesis of landiolol hydrochloride from epichlorohydrin represents one of the most significant advances in the production of this ultra-short-acting beta-blocker [1]. The synthetic route begins with the chiral starting material (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate, which undergoes alkylation with epichlorohydrin under carefully controlled conditions [2].

The key breakthrough in this methodology involves the use of kinetic resolution techniques to achieve high enantioselectivity [3]. The process utilizes (S)-epichlorohydrin as the chiral synthon, which reacts with the phenolic hydroxyl group of the starting material to form the crucial intermediate (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate [4]. This intermediate possesses the correct stereochemistry at the carbon bearing the secondary alcohol group, with R configuration [5].

Reaction Mechanism and Stereochemical Control

The mechanism involves nucleophilic attack of the phenoxide anion on the less hindered carbon of the epichlorohydrin ring [9]. The regioselectivity is enhanced by the use of enantioselective catalysts, which direct the approach of the nucleophile to achieve the desired stereochemical outcome [10]. The ring-opening occurs with inversion of configuration at the attacked carbon center, resulting in the formation of the (2R) stereoisomer at the newly formed chiral center [11].

The process yields the desired intermediate in high chemical purity, typically exceeding 95% by high-performance liquid chromatography analysis [12]. The enantioselectivity of the reaction is generally greater than 98% enantiomeric excess when optimal conditions are employed [13].

Key Intermediates: 2-(Morpholine-4-carboxamido)ethanamine Salts

The preparation of 2-(morpholine-4-carboxamido)ethanamine represents a critical step in the landiolol synthesis pathway [14]. This morpholine-containing intermediate is typically prepared as various salt forms to enhance stability and facilitate handling during the synthetic process [15].

Oxalate Salt Formation

The most commonly employed salt form is the oxalate salt, which exhibits excellent crystalline properties and enhanced stability compared to the free base [16]. The preparation involves reaction of ethylenediamine with N,N'-carbonyldiimidazole to form the activated carbonyl intermediate, followed by nucleophilic attack by morpholine [17]. The resulting 2-(morpholine-4-carboxamido)ethanamine is then treated with oxalic acid in methanol solution to afford the crystalline oxalate salt [18].

The oxalate salt formation is conducted under carefully controlled temperature conditions, typically below 10°C, to prevent decomposition and ensure high purity of the final product [19]. The crystallization process yields white crystalline material with purity typically exceeding 99% as determined by nuclear magnetic resonance spectroscopy [20].

Hydrochloride Salt Alternative

An alternative approach involves the direct preparation of the hydrochloride salt [21]. This method offers advantages in terms of atom economy and reduces the number of salt exchange steps required in the overall synthesis [22]. The hydrochloride salt exhibits comparable stability to the oxalate form and can be employed directly in subsequent coupling reactions .

Salt FormMelting Point (°C)Solubility in Water (mg/mL)Stability at 25°C
Oxalate165-16742.3Excellent
Hydrochloride178-180156.7Good
Free BaseOil8.9Poor

Purification and Characterization

The purification of 2-(morpholine-4-carboxamido)ethanamine salts typically involves recrystallization from appropriate solvent systems [24]. For the oxalate salt, methanol-ethyl acetate mixtures provide optimal crystallization conditions [25]. The hydrochloride salt can be purified by recrystallization from isopropanol-acetone systems [26].

Characterization of these intermediates relies on multiple analytical techniques including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and infrared spectroscopy [27]. The morpholine ring exhibits characteristic chemical shifts in the nuclear magnetic resonance spectrum, with the N-CH2 groups appearing as multiplets around 3.7 parts per million [28].

Solvent Systems and Reaction Kinetic Studies

The choice of solvent system plays a crucial role in determining both the reaction kinetics and the overall efficiency of landiolol synthesis [29]. Extensive studies have been conducted to optimize solvent selection for each step of the synthetic pathway [30].

Acetonitrile-Based Systems

Acetonitrile has emerged as the preferred solvent for the key coupling reaction between the epoxide intermediate and 2-(morpholine-4-carboxamido)ethanamine [31]. The polar aprotic nature of acetonitrile facilitates nucleophilic substitution while maintaining good solubility of both reactants and products [32]. Kinetic studies demonstrate that reactions conducted in acetonitrile proceed with pseudo-first-order kinetics when the amine component is present in excess [33].

The reaction rate constant in acetonitrile at 60°C has been determined to be 2.1 × 10^-3 min^-1 [34]. Temperature studies reveal an activation energy of approximately 67.4 kilojoules per mole for the coupling reaction [35]. The reaction typically reaches completion within 4-6 hours under optimal conditions [36].

Dichloromethane and Mixed Solvent Systems

For certain synthetic steps, particularly those involving sensitive intermediates, dichloromethane has proven advantageous [37]. The low boiling point of dichloromethane facilitates easy removal and recovery, which is beneficial for industrial applications [38]. Mixed solvent systems combining dichloromethane with acetonitrile have shown enhanced reaction rates compared to single-solvent systems [39].

Kinetic studies in dichloromethane reveal different reaction profiles compared to acetonitrile [40]. The second-order rate constant for nucleophilic substitution reactions in dichloromethane is typically 40-60% lower than in acetonitrile, reflecting the reduced polarity of the solvent [41].

Isopropanol and Aqueous Systems

For the final salt formation step, isopropanol-water mixtures provide optimal conditions [42]. The reaction between landiolol free base and hydrochloric acid proceeds rapidly in isopropanol, with complete conversion achieved within 30 minutes at room temperature [43]. Aqueous workup procedures in these systems facilitate efficient separation and purification of the final product [44].

Solvent SystemReaction Rate (min^-1)Yield (%)Selectivity (%)
Acetonitrile2.1 × 10^-370.798.2
Dichloromethane1.3 × 10^-368.597.8
Isopropanol4.7 × 10^-255.696.1
Acetonitrile/Water (6:1)3.2 × 10^-375.399.1

Catalytic Systems for Asymmetric Induction

The development of efficient catalytic systems for asymmetric induction represents a cornerstone of modern landiolol synthesis [45]. These systems enable the formation of the desired stereoisomer with high selectivity while minimizing the formation of unwanted enantiomers [46].

Cobalt-Based Salen Catalysts

The most successful catalytic system employs cobalt-based salen complexes, specifically (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt [47]. This catalyst system exhibits exceptional enantioselectivity in the kinetic resolution of epichlorohydrin. The catalyst is typically activated with polar compounds such as 4-nitrobenzoic acid or acetic acid.

The cobalt salen catalyst operates through a mechanism involving coordination of the epoxide substrate to the metal center, followed by nucleophilic attack by the phenoxide nucleophile. The chiral environment created by the salen ligand ensures preferential reaction with one enantiomer of the racemic epichlorohydrin. This kinetic resolution process yields both the desired product and recovered epichlorohydrin with enhanced enantiomeric purity.

Catalyst Loading and Turnover

Optimal catalyst loading has been determined to be 0.05-0.20 equivalents relative to the starting phenol substrate. Higher catalyst loadings do not significantly improve selectivity but increase costs. The catalyst exhibits good turnover numbers, with typical turnover frequencies of 5-15 per hour under standard reaction conditions.

The catalyst can be recovered and reused multiple times with minimal loss of activity. Simple filtration removes the heterogeneous catalyst from the reaction mixture, and washing with acetonitrile regenerates the active species. Studies demonstrate that the catalyst maintains greater than 90% of its original activity after five cycles of use.

Alternative Catalytic Systems

Research has explored alternative catalytic systems including scandium trifluoromethanesulfonate and indium trifluoromethanesulfonate. These Lewis acid catalysts show promise for specific transformation steps but have not achieved the same level of selectivity as the cobalt salen systems. Scandium-based catalysts exhibit particularly good activity in acetonitrile at elevated temperatures.

Catalyst SystemLoading (mol%)Enantiomeric Excess (%)Turnover Number
Cobalt Salen5-2098.312.4
Scandium Triflate10-2589.78.1
Indium Triflate15-3085.26.7

Industrial-Scale Process Economics and Yield Optimization

The translation of laboratory-scale landiolol synthesis to industrial production requires careful consideration of process economics and yield optimization. Economic analysis demonstrates that landiolol production can be cost-effective when efficient synthetic routes and optimized reaction conditions are employed.

Raw Material Costs and Availability

The overall raw material cost for landiolol synthesis represents approximately 35-40% of the total production cost. This compares favorably with other pharmaceutical compounds of similar complexity. Bulk purchasing agreements and long-term supply contracts can further reduce raw material costs.

Process Optimization and Scale-Up

Industrial-scale optimization focuses on maximizing yield while minimizing processing time and solvent consumption. The optimized process achieves overall yields of 65-75% from the starting phenol derivative to the final hydrochloride salt. This represents a significant improvement over earlier synthetic routes that typically achieved 30-45% overall yields.

Key optimization strategies include the use of continuous flow reactors for certain steps, which improve heat and mass transfer while reducing reaction times. The implementation of in-line monitoring using ultra-performance liquid chromatography enables real-time reaction monitoring and optimization. Solvent recovery and recycling systems reduce operating costs and environmental impact.

Economic Analysis and Cost Projections

Comprehensive economic analysis indicates that landiolol hydrochloride can be produced at a cost of approximately 850-950 euros per kilogram at commercial scale. This cost structure assumes production volumes of 500-1000 kilograms per year. The analysis includes all direct manufacturing costs, equipment depreciation, and regulatory compliance expenses.

Cost-effectiveness studies demonstrate that landiolol yields cost savings of approximately 1,804 euros per patient compared to alternative treatments. This economic advantage, combined with superior clinical efficacy, supports the continued development and optimization of landiolol manufacturing processes.

ScaleBatch Size (kg)Overall Yield (%)Cost per kg (EUR)Production Time (days)
Laboratory0.1-145-552,500-3,0005-7
Pilot10-5060-701,200-1,5003-4
Commercial100-50065-75850-9502-3

High Performance Liquid Chromatography with Chiral Stationary Phases

Chiral chromatography represents the cornerstone analytical approach for determining enantiomeric excess in landiolol hydrochloride, (2R,4S)- formulations. The most extensively validated method utilizes silica gel surfaces coated with cellulose tris(4-methylbenzoate) as the chiral stationary phase [1]. This method achieves baseline separation of landiolol hydrochloride and its three optical isomers (designated as isomers A, B, and C) with resolution factors ranging from 1.5 to 3.9, which meets Chinese Pharmacopoeia requirements [1].

The optimized chromatographic conditions employ a mobile phase composition of normal hexane-isopropanol-diethylamine in ratios of 80:20:0.1 (v/v/v), with detection performed at 220 nanometers [1]. Column temperature is maintained at 35°C with a flow rate of 1.0 milliliters per minute using a Daicel Chiralcel OJ-H chromatographic column (0.46 × 25 centimeters, 5 micrometers particle size) [1]. Sample preparation involves dissolution in isopropanol-methanol (50:50) to achieve concentrations of 0.5-5.0 milligrams per milliliter [1].

Alternative Chiral Separation Methods

YMC Chiral Art Cellulose-SB columns provide an alternative approach for landiolol impurity separation, utilizing a gradient elution system with 0.1 percent diethylamine and acetonitrile [2]. This method achieves baseline separation with resolution greater than 3.0 and demonstrates linear quantification with correlation coefficients of 0.9978 between 5-25 micrograms per milliliter [2]. The method employs detection at 220 nanometers with column temperature maintained at 30°C and flow rate of 1.2 milliliters per minute [2].

Mass Spectrometric Chiral Recognition

Advanced chiral probe mass spectrometry techniques have been developed using N-(p-Tosyl)-L-phenylalaninyl chloride (TSPC) and (-)-Camphanic acid chloride as derivatization reagents [3]. These chiral probes react with landiolol hydrochloride and its stereoisomers to form covalent derivatives that amplify structural differences between isomers [3]. Tandem mass spectrometry analysis reveals distinct fragmentation patterns, with fragment ions at m/z 793 and m/z 672 showing significantly different relative abundances for each stereoisomer [3]. The method utilizes ion-trap time-of-flight mass spectrometry for accurate mass determination and provides rapid discrimination between landiolol hydrochloride and its stereoisomers [3].

MethodChiral Stationary PhaseMobile PhaseDetectionResolutionReference
HPLC-UVCellulose tris(4-methylbenzoate)n-Hexane:Isopropanol:Diethylamine (80:20:0.1)220 nm1.5-3.9CN101858892A
HPLC-MS/MSChiralcel ODHexane:EthanolMS/MS>3.0KR20120100823A
YMC Chiral Art Cellulose-SBCellulose-SB0.1% DEA:ACN gradient220 nmBaseline separationShanghai Hanking
Chiral MSN-(p-Tosyl)-L-phenylalanyl chlorideChemical derivatizationIT-TOF MSm/z differentiationWPRIM-692254

Forced Degradation Studies and Impurity Profiling

Hydrolytic Degradation Pathways

Landiolol hydrochloride demonstrates pH-dependent stability characteristics with two primary degradation pathways: hydrolysis and racemization [4]. Under solution-state conditions, hydrolytic degradation occurs through both acidic and basic mechanisms, producing distinct degradation products that require careful analytical characterization [5] [4]. Accelerated stability studies conducted at 70°C across pH ranges of 3.0 to 8.0 reveal maximum stability around pH 6.0 to 6.5, with increasing degradation rates observed at both acidic and alkaline conditions [5].

The primary metabolic pathway involves rapid hydrolysis by blood esterases and liver carboxylesterase, producing metabolite M1 through ester bond cleavage [6]. Further β-oxidation of M1 yields metabolite M2, with both metabolites demonstrating significantly reduced pharmacological activity compared to the parent compound [6]. High performance liquid chromatography methods with ultraviolet detection at 220 nanometers effectively separate landiolol from its primary degradation product, which exhibits a retention time of approximately 1.4 minutes compared to 10.5 minutes for the parent compound [5].

Chemical Stability in Mixed Drug Solutions

Comprehensive chemical stability studies in four-drug mixtures containing noradrenaline, milrinone, dobutamine hydrochloride, and landiolol hydrochloride demonstrate that landiolol hydrochloride exhibits the lowest stability profile [7]. After 24 hours of mixing, landiolol hydrochloride content decreases to 90 percent or less in most combinations, except when mixed with dobutamine hydrochloride alone [7]. This degradation appears related to acidic conditions created by other drugs in the mixture, necessitating separate administration routes for optimal stability [7].

Synthetic Intermediate Impurity Analysis

Four major synthetic intermediates are introduced during landiolol hydrochloride manufacturing processes, requiring specialized analytical separation methods [8]. Reversed-phase high performance liquid chromatography using octadecyl silane stationary phases (C18, 250 × 4.6 millimeters) with acetonitrile and phosphate buffer mobile phases achieves complete separation of landiolol hydrochloride from all four intermediates [8]. The method employs acetonitrile-(0.02 molar sodium dihydrogen phosphate, 0.01 molar lauryl sodium sulfate) in 50:50 ratios with detection at 204 nanometers [8].

Degradation TypeConditionsMajor ProductsAnalytical MethodReference
HydrolysispH 3.0-8.0, 70°CAcidic and basic hydrolysis productsHPLC-UVUS20100311738A1
Thermal degradation70°C with cyclodextrinPrimary degradation productHPLC-UV 220nmUS20100311738A1
Chemical stabilitypH acidic conditions90% degradation in 24hHPLC gradientPMC11879349
Intermediate impuritiesSynthesis processFour synthetic intermediatesC18 column separationCN101271085A
Oxidative stressVarious pH conditionsMultiple degradation pathwaysStability-indicating HPLCCN115636820A

Stability-Indicating HPLC Methods for Hydrolysis Products

Liquid Chromatography-Tandem Mass Spectrometry Methods

Validated high performance liquid chromatography-tandem mass spectrometry methods provide superior specificity for landiolol and metabolite quantification in biological matrices [9] [10]. The method utilizes a TC-C18 column (150 × 4.6 millimeters, 5 micrometers) with methanol:10 millimolar ammonium acetate containing 1 percent formic acid mobile phase (65:35, volume/volume) [9]. Multiple reaction monitoring employs precursor-to-product ion transitions of m/z 510.1→157.2 for landiolol and m/z 326.3→116.1 for bisoprolol internal standard [9].

Lower limits of quantitation achieve 0.5 nanograms per milliliter for landiolol with linear ranges extending to 500 nanograms per milliliter [9]. Intra-day and inter-day precision demonstrate relative standard deviations less than 4.4 percent and 10.0 percent respectively, with accuracy within 10.0 percent relative error [9]. The method successfully separates landiolol from its two major metabolites (LM1 and LM2) with retention times optimized for efficient separation [10].

Ultraviolet Detection Methods for Metabolite Analysis

High performance liquid chromatography with ultraviolet detection provides cost-effective alternatives for routine stability monitoring [11]. Validated methods achieve quantitation ranges of 0.05 to 10 micrograms per milliliter for landiolol and 0.1 to 20 micrograms per milliliter for metabolite M-1 [11]. Multi-step extraction procedures recover both analytes from the same blood sample using different chromatographic conditions optimized for each compound [11].

The methods demonstrate acceptable accuracy, precision, linearity, and selectivity across specified concentration ranges [11]. Detection wavelengths are optimized for maximum sensitivity while maintaining specificity for landiolol and its primary metabolite [11]. These methods prove particularly valuable for clinical research applications requiring blood pharmacokinetic characterization [11].

Stability-Indicating Analytical Parameters

Stability-indicating high performance liquid chromatography methods must demonstrate specificity for landiolol in the presence of all potential degradation products [5]. Critical analytical parameters include resolution between landiolol and degradation products exceeding 2.0, linearity across therapeutic concentration ranges, and detection limits suitable for impurity determination according to International Conference on Harmonisation guidelines [5].

Temperature studies at 70°C with various cyclodextrin concentrations reveal stabilization effects that must be accounted for in analytical method development [5]. Hydroxypropyl-β-cyclodextrin and α-cyclodextrin demonstrate significant protective effects against landiolol degradation, requiring method validation in both the presence and absence of these excipients [5].

ParameterMethod 1Method 2Method 3
ColumnC18 (250×4.6mm, 5μm)TC-C18 (150×4.6mm, 5μm)Cellulose-SB (250×4.6mm, 5μm)
Mobile PhaseACN-(0.02M NaH2PO4, 0.01M SDS) 50:50MeOH:10mM NH4OAc+1% FA (65:35)0.1% DEA:ACN gradient
Flow Rate1.0 mL/minNot specified1.2 mL/min
Detection204 nmMS/MS (m/z 510.1→157.2)220 nm
TemperatureRoom temperatureNot specified30°C
Retention Time~11 min (landiolol)3.5 min total runVariable gradient

Polymorphism Characterization Through XRPD and DSC

X-Ray Powder Diffraction Analysis

X-ray powder diffraction represents the definitive analytical technique for landiolol hydrochloride polymorphic form identification and characterization [12]. The γ-crystalline form of landiolol hydrochloride exhibits a characteristic diffraction pattern obtained using a Rigaku D/max-rC type anode rotating target X-ray instrument operating at 40 kilovolts and 50 milliamperes [12]. Copper Kα radiation with DS=SS=1°, RS=0.3 millimeters, scanning range 0-40.0°, and scanning rate 5.0° per minute provides optimal resolution for polymorphic discrimination [12].

The γ-crystalline form demonstrates distinct peak positions and intensities that differentiate it from other potential polymorphic forms [12]. Key diagnostic peaks appear at specific 2θ values characteristic of the γ-form crystal lattice structure [12]. This polymorphic form exhibits enhanced stability and improved processability compared to amorphous forms, making it preferred for pharmaceutical manufacturing [12].

Differential Scanning Calorimetry Characterization

Differential scanning calorimetry provides complementary thermal analysis for polymorphic characterization and purity assessment [12]. The γ-crystalline form of landiolol hydrochloride exhibits a sharp melting endotherm between 124.3°C and 125.7°C, indicating high crystalline purity and structural uniformity [12]. This narrow melting range confirms the presence of a single polymorphic form without detectable impurities or mixed crystal phases [12].

Thermal analysis parameters include controlled heating rates typically ranging from 5°C to 10°C per minute under nitrogen atmosphere to prevent oxidative degradation during analysis [12]. Sample sizes of 2-5 milligrams provide sufficient sensitivity for detecting minor thermal events while minimizing baseline drift [12]. The single melting endotherm without additional thermal events confirms the absence of dehydration, desolvation, or polymorphic transitions within the analytical temperature range [12].

Thermogravimetric Analysis Applications

Thermogravimetric analysis complements differential scanning calorimetry by providing weight loss information related to volatile content and thermal stability [13]. The γ-crystalline form demonstrates minimal weight loss (approximately 0.2 percent) from room temperature to decomposition onset, indicating low residual solvent content and excellent thermal stability [13]. This low weight loss confirms that the crystalline form is essentially anhydrous and free from significant amounts of residual processing solvents [13].

Temperature programs typically extend from ambient temperature to 300°C at controlled heating rates under inert atmosphere [13]. Weight loss profiles help distinguish between different hydration states and solvated forms that might appear similar by X-ray powder diffraction but contain different amounts of incorporated solvents [13].

Crystal Structure-Property Relationships

The γ-crystalline polymorphic form exhibits superior physical and chemical stability compared to amorphous forms of landiolol hydrochloride [12]. Crystal packing arrangements influence dissolution behavior, chemical reactivity, and mechanical properties relevant to pharmaceutical processing [12]. The ordered crystal lattice provides protection against chemical degradation and environmental moisture uptake [12].

Crystalline purity assessment requires correlation between X-ray powder diffraction patterns, thermal analysis data, and chemical purity determinations [12]. The combination of sharp diffraction peaks, narrow melting range, and minimal weight loss provides comprehensive evidence for high-quality crystalline material suitable for pharmaceutical applications [12].

Analysis TechniqueParameterγ-Crystalline FormStandard FormConditions
XRPDInstrumentRigaku D/max-rCStandard diffractometer40kV, 50mA, CuKα
XRPDScan range0-40.0°Standard range5.0°/min scan rate
XRPDKey peaksCharacteristic γ-form patternDifferent patternDS=SS=1°, RS=0.3mm
DSCMelting point124.3-125.7°CDifferent rangeStandard DSC conditions
DSCThermal eventsSingle melting endothermVariableControlled heating rate
TGAWeight loss<0.2% to decompositionVariableRoom temp to 300°C

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

545.2503929 g/mol

Monoisotopic Mass

545.2503929 g/mol

Heavy Atom Count

37

UNII

AA69NF6R75

Dates

Last modified: 08-10-2024

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